(R)-4-hydroxy-N,N-diphenylpent-2-ynamide
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Overview
Description
®-4-hydroxy-N,N-diphenylpent-2-ynamide is an organic compound with a unique structure that includes a hydroxyl group, a diphenyl group, and a pent-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-hydroxy-N,N-diphenylpent-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and benzylamine.
Formation of the Alkyne: The alkyne moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between the hydroxylated alkyne and an amine, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of ®-4-hydroxy-N,N-diphenylpent-2-ynamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts and reagents to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-hydroxy-N,N-diphenylpent-2-ynamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form various derivatives. For example, the alkyne moiety can be hydrogenated to an alkene or alkane using catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: Pd/C, H2 gas
Substitution: SOCl2, PBr3
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-4-hydroxy-N,N-diphenylpent-2-ynamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, ®-4-hydroxy-N,N-diphenylpent-2-ynamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-4-hydroxy-N,N-diphenylpent-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the diphenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N,N-diphenylpent-2-ynamide: Lacks the ®-configuration, which may affect its biological activity and binding affinity.
4-hydroxy-N,N-diphenylbut-2-ynamide: Has a shorter carbon chain, which can influence its chemical reactivity and physical properties.
4-hydroxy-N,N-diphenylhex-2-ynamide: Has a longer carbon chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
®-4-hydroxy-N,N-diphenylpent-2-ynamide is unique due to its specific ®-configuration, which can significantly impact its stereochemistry and, consequently, its biological activity. This configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4R)-4-hydroxy-N,N-diphenylpent-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFCFRBHEOHPJI-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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